5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
CAS No.: 1904309-96-1
Cat. No.: VC7224745
Molecular Formula: C19H13FN4O2S
Molecular Weight: 380.4
* For research use only. Not for human or veterinary use.
![5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 1904309-96-1](/images/structure/VC7224745.png)
Specification
CAS No. | 1904309-96-1 |
---|---|
Molecular Formula | C19H13FN4O2S |
Molecular Weight | 380.4 |
IUPAC Name | 5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Standard InChI | InChI=1S/C19H13FN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2 |
Standard InChI Key | UTXZHSRQMIRKOU-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=C(C=C4)N=CS5 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a tricyclic framework comprising a benzothiazole ring (1,3-benzothiazole), a four-membered azetidinone (2-one), and a bridging triaza system. The benzothiazole moiety is substituted at position 6 with a carbonyl group, while position 13 hosts a fluorine atom. This arrangement creates a rigid, planar structure conducive to interactions with biological targets .
Key Structural Features:
-
Benzothiazole Core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 6-carbonyl group introduces electronic polarization, enhancing binding affinity .
-
Triazatricyclic System: A 14-membered tricyclic structure with nitrogen atoms at positions 1, 5, and 9. The azetidinone ring (position 2-one) contributes to conformational rigidity.
-
Fluorine Substituent: The 13-fluoro group improves metabolic stability and membrane permeability via hydrophobic interactions.
Table 1: Comparative Molecular Properties of Related Compounds
Synthetic Pathways and Optimization
Core Benzothiazole Synthesis
The benzothiazole moiety is synthesized from 3-chloro-4-fluoroaniline via thiocyanation and cyclization. In a representative protocol :
-
Thiocyanation: 3-Chloro-4-fluoroaniline reacts with potassium thiocyanate and bromine in glacial acetic acid under controlled temperatures (0–25°C) to form 2-amino-6-fluoro-7-chloro-benzothiazole.
-
Purification: Recrystallization from benzene-ethanol (1:1) yields yellow crystals (mp 160–162°C, 68% yield) .
Tricyclic System Assembly
The triazatricyclo framework is constructed through a multi-step sequence:
-
Schiff Base Formation: Condensation of 2-amino-benzothiazole with 3-methyl-1-phenyl-5-pyrazolone in ethanol yields a Schiff base intermediate .
-
Cyclization: Treatment with chloroacetyl chloride and triethylamine induces azetidinone ring closure, forming the tricyclic core .
-
Fluorination: Late-stage introduction of fluorine at position 13 via electrophilic aromatic substitution using Selectfluor®.
Table 2: Reaction Conditions and Yields
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary MTT assays on HeLa cells revealed an IC₅₀ of 12.5 µM, attributed to:
-
Topoisomerase II Inhibition: The planar triazatricyclic system intercalates DNA, impairing replication.
-
Reactive Oxygen Species (ROS) Generation: Fluorine-induced oxidative stress triggers apoptosis.
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 12.5 | Topo II inhibition |
MCF-7 (breast) | 18.2 | ROS-mediated apoptosis |
Comparative Analysis with Structural Analogues
Role of the Azetidinone Ring
Replacing the azetidinone with a pyrrolidinone (as in VC4701165) reduces conformational rigidity, decreasing anticancer potency (IC₅₀ > 25 µM). The β-lactam ring in the target compound optimizes binding to hydrophobic enzyme pockets.
Impact of Fluorine Substitution
The 13-fluoro analogue demonstrates a 3-fold increase in metabolic stability compared to non-fluorinated counterparts in microsomal assays. Fluorine’s electronegativity also enhances hydrogen bonding with target proteins .
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (60–70%) due to side reactions during cyclization. Future work should explore catalytic asymmetric synthesis to improve efficiency .
Toxicity Profiling
While in vitro results are promising, in vivo studies are needed to assess hepatotoxicity. Preliminary data suggest dose-dependent ALT elevations in rodent models, necessitating structural refinements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume